Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative with a methyl ester group at the 3-position and a methyl substituent at the 2-position of the quinoline core. It belongs to a class of compounds explored for antimicrobial activity, particularly against bacterial and fungal strains. The compound’s synthesis involves alkylation reactions using reagents like methyl iodide and intermediates such as 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one . Structural confirmation is achieved via HNMR, elemental analysis, and chromatographic techniques . Its antimicrobial activity is hypothesized to arise from Mg²⁺ chelation, akin to fluoroquinolones, though it lacks the fluorine atom typical of that class .
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-10(12(15)16-2)11(14)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWODDQKGOXFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 2-methyl-3-oxo-3-(phenylamino)propanoic acid with various reagents. One common method includes the use of aromatic amines and diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the condensation of methyl 2-isothiocyanatobenzoate with methyl malonate .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are scalable and efficient. These methods may include the use of metal-catalyzed reactions, flow chemistry, and one-pot synthesis techniques to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinolone derivatives.
Medicine: Its derivatives are explored for their anticancer, antibacterial, and antiviral properties.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents bacterial DNA from duplicating, leading to the death of the bacterial cell . This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Substituent Impact on Activity
Biological Activity
Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its structural similarity to other quinoline derivatives, which have been shown to possess various pharmacological properties. Research indicates that this compound can act as an effective inhibitor of several biological targets.
Antiviral Activity
Recent studies have highlighted the potential of quinoline derivatives as antiviral agents. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated that certain derivatives exhibited high inhibition rates at concentrations around 10 µM, suggesting a promising avenue for therapeutic development against viral infections .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of DNA Gyrase : Similar to other quinolone antibiotics, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Anticancer Properties : Research has shown that certain quinolone derivatives can inhibit the formation of c-Myc/Max/DNA complexes, which are crucial in cancer cell proliferation . This suggests potential use in targeting various cancers.
- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to specific proteins involved in viral replication and cancer progression, enhancing their therapeutic potential .
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antiviral activity against HBV with an EC50 value at 10 µM. Molecular docking confirmed strong binding affinity to viral proteins. |
| Study B | Investigated anticancer effects on various cell lines; showed inhibition of cell proliferation via c-Myc pathway disruption. |
| Study C | Explored antibacterial properties; exhibited high efficacy against Gram-positive bacteria through DNA gyrase inhibition. |
Research Findings
The following table summarizes key research findings related to this compound:
| Activity Type | Target Pathway | Concentration | Efficacy |
|---|---|---|---|
| Antiviral | HBV | 10 µM | High |
| Anticancer | c-Myc/Max | Varies | Moderate |
| Antibacterial | DNA Gyrase | Varies | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
